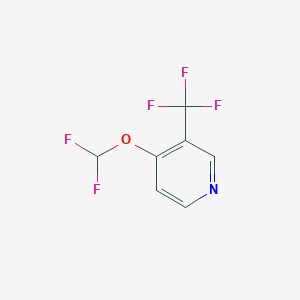

4-Difluoromethoxy-3-(trifluoromethyl)pyridine

描述

4-Difluoromethoxy-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of both difluoromethoxy and trifluoromethyl groups

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of a pyridine derivative using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . Another approach involves the difluoromethylation of a pyridine derivative using difluoromethylating agents like difluoromethyl bromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: 4-Difluoromethoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Anticancer and Antimicrobial Properties

Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced biological activity. For instance, derivatives of pyridine with trifluoromethoxy substituents have been synthesized and evaluated for their effectiveness against various cancer cell lines. A study highlighted the synthesis of a library of trifluoromethoxylated pyridines, some of which demonstrated significant cytotoxicity against cancer cells, indicating potential as anticancer agents .

Neuropharmacological Applications

4-Difluoromethoxy-3-(trifluoromethyl)pyridine has also been investigated for its role as a phosphodiesterase 4D (PDE4D) inhibitor. PDE4D inhibitors are being explored for the treatment of neuropsychiatric disorders, such as Fragile X Syndrome. The compound's ability to penetrate the blood-brain barrier makes it a suitable candidate for further development in neuropharmacology .

Agrochemical Applications

Insecticides and Herbicides

The incorporation of fluorinated groups in agrochemicals has been shown to enhance their efficacy and selectivity. Research has led to the development of neonicotinoid analogues containing trifluoromethoxy and difluoromethoxy substituents, which exhibit improved activity against pests like aphids compared to traditional insecticides . For example, studies demonstrated that certain derivatives were significantly more effective than Imidacloprid, a widely used insecticide.

Fungicides

Fluorinated compounds have also been utilized in the synthesis of fungicides. The unique electronic properties imparted by the trifluoromethoxy group can improve the binding affinity to target enzymes in fungi, leading to enhanced fungicidal activity .

Organic Synthesis

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative synthetic routes. One notable method involves photoredox catalysis, which allows for selective functionalization of the pyridine ring under mild conditions. This method not only improves yield but also minimizes the use of toxic reagents .

Modular Synthesis Approaches

Recent advancements in modular synthesis have enabled the rapid assembly of diverse libraries of trifluoromethoxylated compounds. This approach facilitates the exploration of structure-activity relationships (SAR) and accelerates the discovery of new bioactive compounds .

Case Studies

作用机制

The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

4-Trifluoromethylpyridine: Similar in structure but lacks the difluoromethoxy group.

3-Difluoromethoxy-4-(trifluoromethyl)pyridine: Similar but with different positioning of the functional groups.

2,4-Difluoromethoxy-3-(trifluoromethyl)pyridine: Another structural isomer with different functional group positioning.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of difluoromethoxy and trifluoromethyl groups provides a distinct set of properties that can be advantageous in various applications .

生物活性

4-Difluoromethoxy-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, characterized by the presence of both a difluoromethoxy group and a trifluoromethyl group, contribute to its distinct electronic properties and biological interactions. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is . The incorporation of fluorine atoms enhances the lipophilicity and binding affinity of the compound to various biological targets, making it a subject of interest in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of histone deacetylases (HDACs) |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have provided insights into its action:

- Binding Affinity : The presence of fluorine atoms enhances the binding affinity of the compound to biological targets such as enzymes and receptors. This increased affinity can lead to more effective modulation of biological pathways.

- Inhibition of Histone Deacetylases (HDACs) : Fluorinated derivatives have shown promise in inhibiting HDACs, which are crucial for regulating gene expression. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in cancer treatment .

- Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells, allowing it to reach intracellular targets more effectively.

Case Studies

Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:

- A study examining fluorinated pyridine derivatives found that increased fluorination correlated with enhanced potency against specific cancer cell lines, suggesting a structure-activity relationship that could be beneficial for drug design .

- Another research effort highlighted the role of trifluoromethyl groups in enhancing the pharmacological profiles of compounds targeting various receptors involved in neuropharmacology .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-difluoromethoxy-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with pyridine derivatives. A common strategy includes halogenation at the 3-position followed by nucleophilic substitution with difluoromethoxy groups. For example, trifluoromethylation via copper-mediated cross-coupling or direct fluorination using SF₄ or DAST (diethylaminosulfur trifluoride) can introduce the CF₃ group . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while Pd/Cu catalysts improve coupling reactions . Yield optimization requires monitoring intermediates via TLC or HPLC, with typical yields ranging from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for verifying CF₃ and difluoromethoxy groups (δ ~ -60 to -70 ppm for CF₃; split signals for OCF₂). ¹H NMR confirms pyridine ring protons (e.g., deshielded H at C-2/C-6 due to electron-withdrawing groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₅F₅NO) and fragments .

- X-ray Crystallography : Resolves ambiguous regiochemistry, especially if competing substitution patterns arise during synthesis .

- HPLC-PDA : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties compared to methoxy or trifluoromethoxy analogs?

The difluoromethoxy group (-OCF₂H) balances lipophilicity (LogP ~2.1) and metabolic stability. Compared to methoxy (-OCH₃, LogP ~1.5), it enhances membrane permeability due to higher hydrophobicity. Unlike trifluoromethoxy (-OCF₃, LogP ~2.8), it avoids excessive steric hindrance, improving binding to target enzymes . Differential scanning calorimetry (DSC) shows a melting point range of 80–100°C, lower than trifluoromethoxy analogs (120–140°C), suggesting improved solubility in organic solvents .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different assay systems?

Conflicting bioactivity often arises from assay-specific variables:

- Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., efflux pumps in cell lines) may reduce apparent potency compared to cell-free systems. Use parallel assays with controls like verapamil (P-gp inhibitor) to assess transport effects .

- Metabolic Stability : Liver microsome studies (e.g., human vs. rodent) can explain species-specific activity. For example, CYP450-mediated oxidation of the difluoromethoxy group may generate inactive metabolites in some models .

- Data Normalization : Standardize results using reference inhibitors (e.g., staurosporine for kinase assays) and apply statistical tools like Grubbs’ test to identify outliers .

Q. What strategies optimize regioselectivity during the synthesis of analogs with varying substituents on the pyridine ring?

- Directed Metalation : Use directing groups (e.g., -OMe or -NH₂) to control lithiation sites. For example, a methoxy group at C-4 directs functionalization to C-3 or C-5 positions .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during trifluoromethylation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict favorable transition states for substitution reactions, guiding solvent/catalyst selection .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to classify competitive/non-competitive binding .

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry (n) to confirm direct interaction with target proteins .

- Mutagenesis Studies : Identify critical residues (e.g., catalytic lysine or aspartate) by substituting amino acids in the enzyme’s active site .

Q. What computational tools are effective in predicting the metabolic pathways of this compound?

- In Silico Metabolism Prediction : Software like MetaSite or Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolites (e.g., oxidative defluorination or glucuronidation) .

- Molecular Dynamics (MD) Simulations : Assess binding stability in cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

Q. Methodological Challenges and Solutions

Q. How to resolve low yields in large-scale synthesis due to competing side reactions?

- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., polymerization) by precise control of residence time and temperature .

- Design of Experiments (DoE) : Use factorial design (e.g., 2³) to optimize variables like catalyst loading, solvent ratio, and stirring speed .

Q. What are the best practices for storing this compound to prevent degradation?

- Storage Conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to avoid hydrolysis of the difluoromethoxy group.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products (e.g., free pyridine or fluoride ions) .

属性

IUPAC Name |

4-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-5-1-2-13-3-4(5)7(10,11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMSEGXNWKFMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。